molecular formula C16H23NO5 B1342664 Boc-N-Me-Ser(Bzl)-OH CAS No. 193085-38-0

Boc-N-Me-Ser(Bzl)-OH

Cat. No. B1342664
M. Wt: 309.36 g/mol
InChI Key: GEKRSZPFMBQNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Boc-N-Me-Ser(Bzl)-OH is synthesized using various synthetic conditions. The N-tert-butoxycarbonyl-protecting group plays a crucial role in stabilizing the amino acid during the synthesis process.


Molecular Structure Analysis

The Boc-N-Me-Ser(Bzl)-OH molecule contains a total of 45 bond(s). There are 22 non-H bond(s), 8 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s), and 1 ether(s) (aliphatic) .


Chemical Reactions Analysis

Boc-N-Me-Ser(Bzl)-OH is an amino acid derivative that is commonly used in organic synthesis. The N-tert-butoxycarbonyl-protecting group helps to stabilize the amino acid under various synthetic conditions.


Physical And Chemical Properties Analysis

Boc-N-Me-Ser(Bzl)-OH has a melting point of 123-124°C, a boiling point of 498.3°C at 760 mmHg, and a density of 1.30 g/cm³. It is soluble in common organic solvents such as methanol, ethanol, and acetonitrile.

Scientific Research Applications

Synthesis and Methodology

Boc-N-Me-Ser(Bzl)-OH, a key intermediate in peptide synthesis, has been extensively studied for its synthetic methodology. The process involves preparing Boc-Ser(Bzl)-OH from L-Ser(Bzl) and Boc 2O/NaOH, followed by reactions with Bzl-Br/Et 3N(THF/11℃ or EtOAc/reflux), PhCH 2OH/DCC, and PhCH 2OH/CDI. The removal of the Boc group yields HCl·Ser(Bzl)-OBzl, demonstrating the versatility of Boc-N-Me-Ser(Bzl)-OH in synthesizing protected amino acid derivatives. This method offers a high yield and smooth transition between intermediates, making it a valuable technique in peptide chemistry (Yang Da-cheng, 2003).

Solid-Phase Peptide Synthesis (SPPS)

In the field of peptide synthesis, the use of tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry, integral to the structure of Boc-N-Me-Ser(Bzl)-OH, plays a crucial role. It allows for the reliable synthesis of long and complex peptides, including the creation of C-terminal thioesters for native chemical ligation. Anhydrous hydrogen fluoride (HF) cleavage, a step facilitated by Boc/Bzl chemistry, is pivotal in removing side chain protecting groups and releasing peptides from resin. This method underscores the importance of Boc-N-Me-Ser(Bzl)-OH in modern peptide synthesis, providing a pathway for producing peptides for pharmaceutical and research applications (Markus Muttenthaler et al., 2015).

Safety And Hazards

The safety data sheet for Boc-N-Me-Ser(Bzl)-OH provides detailed information on its safety and hazards . It is recommended for R&D use only and not for medicinal, household, or other use . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKRSZPFMBQNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid

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